molecular formula C15H15N3OS2 B1223092 3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone

3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone

Cat. No. B1223092
M. Wt: 317.4 g/mol
InChI Key: XDAQJALAKNZBQC-UHFFFAOYSA-N
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Description

3-methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives, including compounds similar to 3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone, have been synthesized and characterized for potential biological activities. For instance, Párkányi and Schmidt (2000) synthesized new quinazolinone derivatives with the expectation of biological activity, characterized by various spectral analyses (Párkányi & Schmidt, 2000). Similarly, Gürsoy and Terzioğlu (2005) synthesized regioisomeric 4-thiazolidinones and tested them for anticonvulsant activity (Gürsoy & Terzioğlu, 2005).

Antimicrobial Properties

Jatav et al. (2006) explored quinazolinones for antibacterial and antifungal activities, demonstrating efficacy against various bacterial and fungal strains (Jatav, Jain, Kashaw, & Mishra, 2006).

Corrosion Inhibition

Errahmany et al. (2020) investigated the use of quinazolinone derivatives as corrosion inhibitors for mild steel, showing significant efficiency in reducing corrosion in acidic environments (Errahmany et al., 2020).

Analgesic Properties

Osarodion (2023) synthesized quinazolinone derivatives and evaluated their analgesic activity, finding significant pain-relieving effects (Osarodion, 2023).

Chemical Synthesis and Modification

Smith et al. (1996) detailed the lithiation process of quinazolinones, demonstrating the method for creating various substituted derivatives (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Medicinal Chemistry Implications

Tiwary et al. (2016) provided an overview of the role of quinazolinone derivatives in medicinal chemistry, highlighting their potential as medicinal agents due to the stability and versatility of the quinazolinone nucleus (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Anticancer Activity

Joseph et al. (2010) synthesized thiadiazol substituted quinazolin-4-(3H)-ones and assessed their in vitro and in vivo anticancer activities, showing potential effectiveness against cancer cells (Joseph, Pai, Srinivasan, Kedar, Thomas, Jessy, & Singla, 2010).

properties

Product Name

3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

3-methyl-2-[2-(4-methyl-1,3-thiazol-5-yl)ethylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C15H15N3OS2/c1-10-13(21-9-16-10)7-8-20-15-17-12-6-4-3-5-11(12)14(19)18(15)2/h3-6,9H,7-8H2,1-2H3

InChI Key

XDAQJALAKNZBQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCSC2=NC3=CC=CC=C3C(=O)N2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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